

# Assessing the Therapeutic Window of AVLX-144 in Comparison to Other Neuroprotectants

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

The development of effective neuroprotective agents for acute ischemic stroke is a critical area of research, with the therapeutic window being a key determinant of a drug's clinical viability. This guide provides a comparative assessment of the therapeutic window of AVLX-144, a novel PSD-95 inhibitor, against other notable neuroprotectants: nerinetide, citicoline, and nimodipine. The information is compiled from preclinical and clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

## Mechanism of Action: PSD-95 Inhibition by AVLX-144

AVLX-144 is a dimeric peptide that acts as a potent inhibitor of the postsynaptic density protein-95 (PSD-95).[1][2] In the ischemic cascade, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors. PSD-95 acts as a scaffolding protein, coupling NMDA receptors to neuronal nitric oxide synthase (nNOS), which, upon activation, produces neurotoxic levels of nitric oxide (NO).[3] AVLX-144 intervenes in this pathological process by binding to the PDZ domains of PSD-95, thereby disrupting the NMDA receptor-PSD-95-nNOS complex.[1] This decoupling prevents the downstream production of NO and subsequent neuronal damage.[3]









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Simcere [en.simcere.com]
- 2. avilexpharma.com [avilexpharma.com]
- 3. PSD-95: An Effective Target for Stroke Therapy Using Neuroprotective Peptides PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Therapeutic Window of AVLX-144 in Comparison to Other Neuroprotectants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373471#assessing-the-therapeutic-window-of-avlx-125-compared-to-other-neuroprotectants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com